molecular formula C16H11NO B1452048 2-Phenylquinoline-7-carbaldehyde CAS No. 867162-43-4

2-Phenylquinoline-7-carbaldehyde

Cat. No. B1452048
CAS RN: 867162-43-4
M. Wt: 233.26 g/mol
InChI Key: GRFNOZJZUIOWTO-UHFFFAOYSA-N
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Description

2-Phenylquinoline-7-carbaldehyde is a chemical compound with the molecular formula C16H11NO and a molecular weight of 233.27 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of 2-Phenylquinoline-7-carbaldehyde can be achieved through the intramolecular cyclization of acetanilides . A mixture of 7-methyl-2-phenylquinoline and selenium dioxide is heated to 160°C for 22 hours . The cooled melt is then suspended in CH2C12 with the aid of sonication and filtered through Celite and then through a plug of silica gel .


Molecular Structure Analysis

The InChI code for 2-Phenylquinoline-7-carbaldehyde is 1S/C16H11NO/c18-11-12-6-7-14-8-9-15 (17-16 (14)10-12)13-4-2-1-3-5-13/h1-11H . The compound has two freely rotating bonds, and it does not violate the Rule of 5 .


Chemical Reactions Analysis

2-Phenylquinoline-7-carbaldehyde can undergo substitution reaction at its 2-chloro position by treating it with phenylacetylene via PdCl2 mediation in CH3CN, triethylamine, and triphenylphosphine at 80 °C under an inert atmosphere .


Physical And Chemical Properties Analysis

2-Phenylquinoline-7-carbaldehyde has a density of 1.2±0.1 g/cm3, a boiling point of 426.9±30.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . Its enthalpy of vaporization is 68.2±3.0 kJ/mol, and it has a flash point of 217.6±32.0 °C . The compound has a molar refractivity of 73.5±0.3 cm3, a polar surface area of 30 Å2, and a molar volume of 193.7±3.0 cm3 .

Scientific Research Applications

Chemical Synthesis and Biological Evaluation

2-Phenylquinoline-7-carbaldehyde and its analogs, such as 2-chloroquinoline-3-carbaldehyde, are vital in the synthesis of quinoline ring systems and the construction of fused or binary quinoline-cord heterocyclic systems. These compounds are extensively used in chemical synthesis and have shown significant biological activity, particularly in the development of antimicrobial agents. The preparation and evaluation of these compounds have been a subject of extensive research, leading to a variety of synthetic applications and biological evaluations (Hamama et al., 2018).

Toxicity Prediction and Pharmaceutical Applications

2-Chloroquinoline-3-carbaldehyde and its derivatives are key intermediates for synthesizing compounds containing the quinoline moiety, which find many pharmaceutical applications. The toxicity prediction of these compounds is essential for assessing their safety and efficacy in pharmaceutical contexts. Quantitative structure-activity relationship (QSAR) modeling plays a crucial role in this aspect, providing valuable insights into the toxicity profiles of these compounds (Tiwari et al., 2017).

Antimicrobial Properties

Synthesis of new unfused tricyclic aromatic systems containing various heterocyclic cores, with 6-methyl-2-phenylquinoline-3-carbaldehyde as a key intermediate, has led to the discovery of compounds with significant antibacterial activity. These synthesized compounds have been evaluated against various bacterial strains, demonstrating their potential as effective antimicrobial agents (Benzerka et al., 2013).

Electrochemical and Spectroscopic Characterization

A novel approach to the synthesis of selected quinolinecarbaldehydes, with carbonyl groups located at specific positions, highlights their importance in chemical research. These compounds have been characterized through electrochemical and spectroscopic techniques, providing a deeper understanding of their properties and potential applications in various scientific fields (Wantulok et al., 2020).

Safety and Hazards

The safety information for 2-Phenylquinoline-7-carbaldehyde includes the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statement is P261 .

properties

IUPAC Name

2-phenylquinoline-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO/c18-11-12-6-7-14-8-9-15(17-16(14)10-12)13-4-2-1-3-5-13/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRFNOZJZUIOWTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)C=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20676463
Record name 2-Phenylquinoline-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylquinoline-7-carbaldehyde

CAS RN

867162-43-4
Record name 2-Phenylquinoline-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 7-methyl-2-phenylquinoline (2.49 g, 11.4 mmol) and selenium dioxide (1.92 g, 17.3 mmol, 1.5 equiv.) was heated to 160° C. (bath temp.) for 22 h. The cooled melt was suspended in CH2Cl2 with the aid of sonication and filtered through Celite and then through a plug of silica gel. This effectively removed the red color and the major lower spots. The material thus obtained was crystallized from hexanes/CHCl3, yielding the title compound as pale beige solid, mp. 108° C. The mother liquor was concentrated and chromatographed on silica gel [Jones Flashmaster, 50 g/150 mL cartridge, eluting with hexanes:CH2Cl2 1:1 (1-25)→1:3 (26-53)→CH2Cl2 (54-73)→3% EtOAc in CH2Cl2 (74-85)], yielding an additional batch of the title compound as pale yellow solid, mp. 109° C. 1H NMR (CDCl3, 400 MHz): δ=7.48-7.60 (m, 3H), 7.94 (d, J=8.8 Hz, 1H), 8.01-8.05 (m, 2H), 8.18-8.23 (m, 2H), 8.29 (d, J=8.8 Hz, 1H), 8.64 (s, 1H), 10.26 (s, 1H). 13C NMR (CDCl3, 100.6 MHz, DEPT135): δ=121.22 (+), 122.80 (+), 127.51 (2C, +), 128.65 (+), 128.94 (2C, +), 129.83 (+), 130.69 (Cquart), 135.84 (+), 136.68 (+), 137.21 (Cquart), 138.79 (Cquart) 147.91 (Cquart), 158.48 (Cquart), 192.14 (+). IR (film): v=3059 cm−1, 3034, 2824, 2717, 1954, 1812, 1684, 1601, 1554, 1510, 1491, 1448, 1420, 1392, 1320, 1280, 1168, 1145, 1120, 1075, 1052, 1025, 971, 926, 897, 850, 812, 787, 757, 692, 673, 627. MS (ES+): m/z 234.2 (100) [MH+]. HPLC: tR=3.0 min (MicromassZQ, nonpolar—5 min).
Quantity
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Synthesis routes and methods II

Procedure details

A mixture of 7-methyl-2-phenylquinoline (2.49 g, 11.4 mmol) and selenium dioxide (1.92 g, 17.3 mmol, 1.5 eq.) is heated to 160° C. (bath temp.) for 22 h. The cooled melt is suspended in CH2Cl2 with the aid of sonication and filtered through Celite and then through a plug of silica gel. This effectively removes the red color and the major lower spots. The material thus obtained is crystallized from hexanes/CHCl3, yielding a pale beige solid, mp. 108° C. The mother liquor is concentrated and chromatographed on silica gel [Jones Flashmaster, 50 g/150 mL cartridge, eluting with hexanes:CH2Cl2 1:1 (1-25)→1:3 (26-53)→CH2Cl2 (54-73)→3% EtOAc in CH2Cl2 (74-85)] to obtain as pale yellow solid, mp. 109° C. 1H NMR (CDCl3, 400 MHz) δ 7.48-7.60 (m, 3H), 7.94 (d, J=8.8 Hz, 1H), 8.01-8.05 (m, 2H), 8.18-8.23 (m, 2H), 8.29 (d, J=8.8 Hz, 1H), 8.64 (s, 1H), 10.26 (s, 1H). MS (ES+): m/z 234.2 (100) [MH+]. HPLC: tR=3.0 min (MicromassZQ, nonpolar—5 min); 13C NMR (CDCl3, 100.6 MHz, DEPT135) δ 121.22 (+), 122.80 (+), 127.51 (2C, +), 128.65 (+), 128.94 (2C, +), 129.83 (+), 130.69 (Cquart), 135.84 (+), 136.68 (+), 137.21 (Cquart), 138.79 (Cquart), 147.91 (Cquart), 158.48 (Cquart), 192.14 (+); IR (film): ν=3059 cm−1, 3034, 2824, 2717, 1954, 1812, 1684, 1601, 1554, 1510, 1491, 1448, 1420, 1392, 1320, 1280, 1168, 1145, 1120, 1075, 1052, 1025, 971, 926, 897, 850, 812, 787, 757, 692, 673, 627.
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2.49 g
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1.92 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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